molecular formula C12H14N4O2 B3038944 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 937600-08-3

5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3038944
CAS RN: 937600-08-3
M. Wt: 246.27 g/mol
InChI Key: KGFDDWNHGPNKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAPPD, is an organic compound composed of a nitrogen-containing heterocyclic ring system, containing a five-membered pyrimidine ring and a six-membered diaminopyrimidine ring. This compound has a number of potential applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its role as a therapeutic agent in the treatment of certain diseases. In

Scientific Research Applications

5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a synthetic intermediate in the synthesis of a variety of other organic compounds, such as peptides, nucleosides, and nucleotides. It has also been used as a starting material in the synthesis of several drugs, including the antiretroviral drug tenofovir disoproxil fumarate. In addition, 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a model compound for the study of the mechanism of action of several drugs, such as the antifungal drug itraconazole.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, the compound has been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidative, and anti-tumorigenic effects. In addition, the compound has been shown to have an inhibitory effect on the growth of certain cancer cell lines, as well as the proliferation of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages. The compound is relatively inexpensive and readily available, and it is also relatively stable and has a low toxicity. However, the compound is also susceptible to hydrolysis, and it can be difficult to obtain consistent results when using the compound in laboratory experiments.

Future Directions

The potential applications of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications in the treatment of certain diseases. In addition, further research may focus on the development of more efficient synthesis methods for the compound, as well as the development of novel uses for the compound in scientific research.

properties

IUPAC Name

5,6-diamino-1-(2-phenylethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-9-10(14)16(12(18)15-11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13-14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFDDWNHGPNKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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